molecular formula C19H20ClNO3 B268434 2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

货号 B268434
分子量: 345.8 g/mol
InChI 键: AYUUEDYHCMOMAV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which plays a crucial role in the development and function of B-cells. TAK-659 has been extensively studied for its potential use in the treatment of B-cell malignancies, autoimmune diseases, and other disorders that involve aberrant B-cell signaling.

作用机制

2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide exerts its pharmacological effects by binding to the ATP-binding site of BTK, thereby preventing its activation and downstream signaling. BTK inhibition leads to the suppression of B-cell receptor signaling, which is essential for B-cell survival and proliferation. This results in the induction of apoptosis in B-cell malignancies and the suppression of autoantibody production in autoimmune diseases.
Biochemical and physiological effects:
This compound has been shown to selectively inhibit BTK in a dose-dependent manner, with minimal off-target effects on other kinases. In preclinical studies, this compound has demonstrated potent anti-proliferative and pro-apoptotic effects in B-cell malignancies, as well as anti-inflammatory effects in autoimmune diseases. This compound has also been shown to enhance the efficacy of other anti-cancer drugs such as venetoclax and lenalidomide.

实验室实验的优点和局限性

2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has several advantages for use in laboratory experiments, including its high potency and selectivity for BTK, its well-characterized mechanism of action, and its ability to modulate B-cell receptor signaling in a dose-dependent manner. However, this compound has some limitations, such as its relatively short half-life and its potential for off-target effects at higher doses.

未来方向

There are several potential future directions for the use of 2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in the treatment of various diseases. One area of interest is the development of combination therapies that target multiple components of the B-cell receptor signaling pathway, as well as other signaling pathways that contribute to disease pathogenesis. Another area of interest is the identification of biomarkers that can predict response to this compound therapy, and the development of personalized treatment strategies based on these biomarkers. Finally, there is ongoing research into the use of this compound in combination with other immunotherapeutic agents such as checkpoint inhibitors and CAR-T cells, to enhance the anti-tumor immune response and improve clinical outcomes.

合成方法

2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide can be synthesized using a multi-step process that involves the coupling of 2-(4-chlorophenyl)acetic acid with 2-(tetrahydro-2-furanylmethoxy)aniline, followed by a series of chemical transformations including amidation, cyclization, and deprotection. The final product is obtained in high yield and purity, and can be further optimized for specific applications.

科学研究应用

2-(4-chlorophenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied in vitro and in vivo for its potential use in the treatment of various diseases. In preclinical studies, this compound has shown potent and selective inhibition of BTK, leading to the suppression of B-cell receptor signaling and the induction of apoptosis in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has also demonstrated efficacy in animal models of autoimmune diseases such as rheumatoid arthritis and lupus, where B-cell activation and autoantibody production play a critical role in disease pathogenesis.

属性

分子式

C19H20ClNO3

分子量

345.8 g/mol

IUPAC 名称

2-(4-chlorophenyl)-N-[2-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C19H20ClNO3/c20-15-9-7-14(8-10-15)12-19(22)21-17-5-1-2-6-18(17)24-13-16-4-3-11-23-16/h1-2,5-10,16H,3-4,11-13H2,(H,21,22)

InChI 键

AYUUEDYHCMOMAV-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Cl

规范 SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。